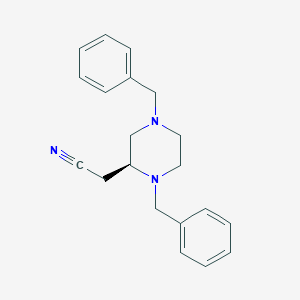(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
CAS No.:
Cat. No.: VC13644299
Molecular Formula: C20H23N3
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H23N3 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 2-[(2S)-1,4-dibenzylpiperazin-2-yl]acetonitrile |
| Standard InChI | InChI=1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2/t20-/m0/s1 |
| Standard InChI Key | NMFYHCYOYUZSSI-FQEVSTJZSA-N |
| Isomeric SMILES | C1CN([C@H](CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3 |
| SMILES | C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3 |
| Canonical SMILES | C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is 2-[(2S)-1,4-dibenzylpiperazin-2-yl]acetonitrile, reflecting its (S)-configuration at the chiral center of the piperazine ring . The stereochemistry is critical for potential interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Molecular Structure and Key Features
The molecule consists of a piperazine core substituted at the 1- and 4-positions with benzyl groups and at the 2-position with an acetonitrile moiety. The piperazine ring adopts a chair conformation, with the benzyl and cyanoethyl groups occupying equatorial positions to minimize steric strain . Key structural attributes include:
-
Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.
-
Benzyl substituents: Two aromatic groups providing hydrophobicity and potential π-π stacking interactions.
-
Acetonitrile group: A polar nitrile functional group that may participate in hydrogen bonding or serve as a metabolic handle.
The canonical SMILES representation is \text{C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3}, and the InChIKey is NMFYHCYOYUZSSI-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 305.4 g/mol | |
| LogP (Partition Coefficient) | 3.16 | |
| Topological Polar Surface Area | 30.27 Ų |
Synthetic Approaches and Methodological Considerations
Retrosynthetic Analysis
While no direct synthesis route for (S)-2-(1,4-dibenzylpiperazin-2-yl)acetonitrile is documented in the literature, analogous piperazine derivatives are typically synthesized via:
-
Quaternization-Ring Opening Sequences: Sequential alkylation of piperazine followed by ring-opening reactions .
-
Enantioselective Catalysis: Use of chiral catalysts to induce asymmetry during benzylation or cyanoethylation steps.
Table 2: Representative Reaction Conditions for Piperazine Cyanoethylation
| Component | Role | Example Parameters |
|---|---|---|
| 1-(Chloromethyl)-DABCO | Piperazine precursor | 0.2 mmol |
| TMSCN | Cyanide source | 0.22 mmol |
| Base | Deprotonation agent | CsCO (0.6 mmol) |
| Solvent | Reaction medium | EtOH (1 mL) |
| Temperature | Thermal activation | 100°C, 3 h |
Structural Analysis and Computational Insights
Conformational Dynamics
Density functional theory (DFT) calculations on related piperazines suggest that the chair conformation is energetically favored, with torsional strain minimized when bulky substituents occupy equatorial positions . The benzyl groups likely enhance solubility in lipid membranes, while the nitrile group contributes to dipole-dipole interactions.
Spectroscopic Signatures
-
IR Spectroscopy: A strong absorption band near 2240 cm corresponds to the C≡N stretch of the acetonitrile group .
-
H NMR: Expected signals include:
-
Aromatic protons (δ 7.2–7.4 ppm, multiplet)
-
Piperazine CH groups (δ 2.5–3.5 ppm, multiplet)
-
Acetonitrile CH (δ 2.8–3.0 ppm, triplet)
-
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitrile | Escherichia coli | <125 |
| 1,4-Dibenzylpiperazine | Pseudomonas aeruginosa | 150 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
With a LogP of 3.16, the compound is moderately lipophilic, suggesting good membrane permeability but potential challenges in aqueous solubility . Prodrug strategies (e.g., nitrile to amide conversion) could improve bioavailability.
Metabolic Stability
The nitrile group is susceptible to enzymatic hydrolysis by cytochrome P450 enzymes, potentially generating cytotoxic cyanide ions. Structural modifications, such as replacing the nitrile with a tert-butyl carbamate, might mitigate this issue.
Applications and Future Directions
Medicinal Chemistry
-
Neurodegenerative Diseases: As a potential AChE inhibitor, this compound could serve as a lead for Alzheimer’s therapeutics.
-
Antibacterial Agents: Structural optimization to enhance Gram-negative activity is warranted.
Chemical Biology
The nitrile group’s ability to act as a bioorthogonal handle makes this compound a candidate for proteomic studies using click chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume